Oxaburimamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

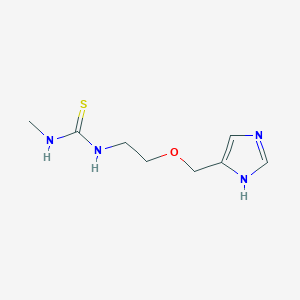

Oxaburimamide is a member of imidazoles.

Scientific Research Applications

Pharmacological Applications

H2 Receptor Antagonism

Oxaburimamide is primarily studied for its role as an H2 receptor antagonist, which is crucial in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). Compared to its sulfur-containing counterpart, burimamide, this compound exhibits a weaker antagonistic effect on H2 receptors. This difference in potency is attributed to structural variations that affect how the compound interacts with the receptor sites .

Mechanism of Action

The mechanism by which this compound functions involves competitive inhibition of histamine at the H2 receptors located in gastric parietal cells. This inhibition leads to a decrease in gastric acid secretion, thereby alleviating symptoms associated with excessive acid production. However, studies suggest that this compound may not be as effective as other H2 antagonists due to its lower binding affinity .

Comparative Activity with Other Compounds

A comparative analysis of this compound and other related compounds highlights its unique properties:

| Compound | Potency (Relative) | Mechanism of Action | Clinical Use |

|---|---|---|---|

| Burimamide | Higher | H2 receptor antagonism | Peptic ulcer treatment |

| This compound | Lower | H2 receptor antagonism | Investigational |

| Cimetidine | Moderate | H2 receptor antagonism | Peptic ulcer and GERD treatment |

This table illustrates that while this compound has potential, it may require further modification to enhance its clinical efficacy.

Case Studies and Research Findings

Clinical Trials

Research involving this compound has been limited compared to more established H2 antagonists. However, preliminary studies indicate that modifications to its chemical structure could enhance its pharmacological properties. For instance, the introduction of specific functional groups may improve binding affinity and reduce side effects associated with other compounds .

Potential Side Effects

Despite its therapeutic promise, this compound's interaction with biological systems may lead to adverse effects similar to those seen with other H2 antagonists. These include gastrointestinal disturbances and potential interactions with other medications due to altered metabolic pathways .

Future Directions and Research Opportunities

The exploration of this compound's applications remains an ongoing area of research. Future studies could focus on:

- Structural Modifications: Investigating how changes in the molecular structure can enhance binding affinity and therapeutic efficacy.

- Combination Therapies: Assessing the effectiveness of this compound in combination with other drugs for synergistic effects.

- Bioavailability Studies: Understanding how formulation changes can improve the absorption and effectiveness of this compound in clinical settings.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Oxaburimamide, and how can researchers validate their reproducibility?

- Methodological Answer : To validate synthetic protocols, cross-reference peer-reviewed procedures from reputable journals (e.g., Journal of Organic Chemistry). Key steps include:

- Reagent Purity : Use high-purity starting materials (≥99%) and confirm via HPLC .

- Reaction Monitoring : Employ TLC or in-situ spectroscopy (e.g., FTIR) to track intermediate formation .

- Yield Optimization : Replicate conditions (temperature, solvent, catalyst) from literature and document deviations. Use statistical tools (e.g., ANOVA) to assess reproducibility .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Prioritize multi-technique validation:

- NMR : Compare 1H/13C spectra with computational predictions (DFT) and published data .

- Mass Spectrometry : Use HRMS (High-Resolution MS) to confirm molecular ion peaks and isotopic patterns .

- IR : Match functional group peaks (e.g., carbonyl stretches) to theoretical values.

Advanced Research Questions

Q. How can researchers design experiments to elucidate this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Use a tiered approach:

In Silico Modeling : Perform molecular docking with target proteins (e.g., using AutoDock Vina) to hypothesize binding sites .

In Vitro Assays : Validate targets via enzyme inhibition assays (e.g., IC50 determination) with controls for off-target effects .

Omics Integration : Combine transcriptomics/proteomics to identify pathway perturbations. Use STRING database for network analysis .

- Data Interpretation : Address false positives by repeating assays under varied conditions (pH, cofactors) and applying Benjamini-Hochberg correction for multiple comparisons .

Q. What strategies are effective in reconciling contradictory pharmacokinetic data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from preclinical studies (e.g., bioavailability, half-life) and assess heterogeneity via I2 statistics .

- Variable Control : Standardize parameters like dosing regimen, animal models (e.g., Sprague-Dawley vs. Wistar rats), and analytical methods (LC-MS vs. ELISA) .

- In Silico PK Modeling : Use tools like GastroPlus to simulate absorption differences caused by formulation variants .

Q. How should researchers structure a literature review to identify gaps in this compound’s toxicity profile?

- Methodological Answer :

- Database Search : Use PubMed/Scopus with keywords: “this compound AND (toxicity OR genotoxicity OR hepatotoxicity)”. Filter for studies post-2010 to ensure relevance .

- Risk-of-Bias Assessment : Apply SYRCLE’s RoB tool for animal studies to evaluate methodology rigor .

- Gap Identification : Tabulate reported adverse effects vs. unexamined endpoints (e.g., neurotoxicity) and propose assays (Ames test, micronucleus assay) .

Q. Methodological Frameworks

Q. What frameworks guide the formulation of rigorous research questions for this compound studies?

- Answer : Use the FINER criteria:

- Feasible : Ensure access to specialized equipment (e.g., cryogenic NMR for unstable intermediates) .

- Novel : Explore understudied derivatives (e.g., fluorinated analogs) via retrosynthetic analysis .

- Ethical : Adhere to OECD guidelines for in vivo toxicity testing .

Q. Data Presentation Guidelines

Q. How should researchers present conflicting crystallographic data for this compound in publications?

- Methodological Answer :

- Supplementary Materials : Include raw diffraction data (e.g., .cif files) and refinement parameters .

- Visualization : Overlay structural models with electron density maps (e.g., using Coot) to highlight discrepancies .

- Discussion : Attribute variations to polymorphism or experimental conditions (e.g., temperature during crystallization) .

Properties

Molecular Formula |

C8H14N4OS |

|---|---|

Molecular Weight |

214.29 g/mol |

IUPAC Name |

1-[2-(1H-imidazol-5-ylmethoxy)ethyl]-3-methylthiourea |

InChI |

InChI=1S/C8H14N4OS/c1-9-8(14)11-2-3-13-5-7-4-10-6-12-7/h4,6H,2-3,5H2,1H3,(H,10,12)(H2,9,11,14) |

InChI Key |

QQUBTDIFERAUKW-UHFFFAOYSA-N |

SMILES |

CNC(=S)NCCOCC1=CN=CN1 |

Canonical SMILES |

CNC(=S)NCCOCC1=CN=CN1 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.